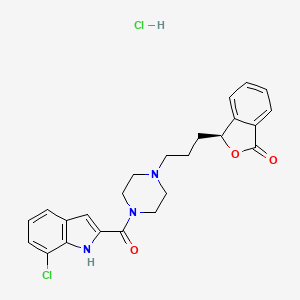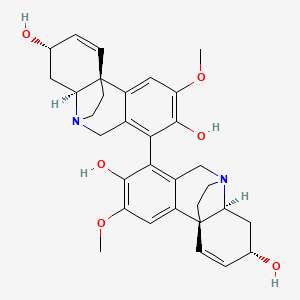
Bis-(-)-8-demethylmaritidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis-(-)-8-demethylmaritidine is a naturally occurring alkaloid found in certain plant species. It belongs to the class of compounds known as Amaryllidaceae alkaloids, which are known for their diverse biological activities. This compound has garnered interest due to its potential therapeutic applications and unique chemical structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis-(-)-8-demethylmaritidine typically involves multiple steps, starting from simpler precursor molecules. One common synthetic route includes the use of starting materials such as norbelladine, which undergoes a series of reactions including methylation, cyclization, and demethylation to yield the final product. The reaction conditions often involve the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. advancements in synthetic organic chemistry have made it possible to produce this compound on a larger scale using optimized reaction conditions and continuous flow techniques. These methods aim to improve yield, reduce reaction times, and minimize the use of hazardous reagents.
Análisis De Reacciones Químicas
Types of Reactions
Bis-(-)-8-demethylmaritidine undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, and electrophiles like alkyl halides or acyl chlorides, often in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated or hydrogenated compounds. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile or electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a valuable intermediate in the synthesis of other complex alkaloids and natural products.
Biology: The compound exhibits significant biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Medicine: Due to its biological activities, Bis-(-)-8-demethylmaritidine is being investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound’s unique chemical structure makes it a valuable target for the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Bis-(-)-8-demethylmaritidine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes such as apoptosis, cell proliferation, and inflammation. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may interact with key signaling molecules and transcription factors.
Comparación Con Compuestos Similares
Bis-(-)-8-demethylmaritidine is unique among Amaryllidaceae alkaloids due to its specific chemical structure and biological activities. Similar compounds include:
Lycorine: Another Amaryllidaceae alkaloid with anti-cancer and anti-inflammatory properties.
Galanthamine: Known for its use in the treatment of Alzheimer’s disease due to its acetylcholinesterase inhibitory activity.
Haemanthamine: Exhibits anti-cancer and antiviral activities.
Compared to these compounds, this compound has shown distinct biological activities and potential therapeutic applications, making it a unique and valuable compound for further research and development.
Propiedades
Fórmula molecular |
C32H36N2O6 |
|---|---|
Peso molecular |
544.6 g/mol |
Nombre IUPAC |
(1R,10S,12S)-6-[(1R,10S,12S)-5,12-dihydroxy-4-methoxy-9-azatetracyclo[7.5.2.01,10.02,7]hexadeca-2,4,6,13-tetraen-6-yl]-4-methoxy-9-azatetracyclo[7.5.2.01,10.02,7]hexadeca-2,4,6,13-tetraene-5,12-diol |
InChI |
InChI=1S/C32H36N2O6/c1-39-23-13-21-19(15-33-9-7-31(21)5-3-17(35)11-25(31)33)27(29(23)37)28-20-16-34-10-8-32(6-4-18(36)12-26(32)34)22(20)14-24(40-2)30(28)38/h3-6,13-14,17-18,25-26,35-38H,7-12,15-16H2,1-2H3/t17-,18-,25+,26+,31+,32+/m1/s1 |
Clave InChI |
SYSUHSYKMATEBZ-XUIWDKHDSA-N |
SMILES isomérico |
COC1=C(C(=C2CN3CC[C@]4([C@@H]3C[C@@H](C=C4)O)C2=C1)C5=C6CN7CC[C@]8([C@@H]7C[C@@H](C=C8)O)C6=CC(=C5O)OC)O |
SMILES canónico |
COC1=C(C(=C2CN3CCC4(C3CC(C=C4)O)C2=C1)C5=C6CN7CCC8(C7CC(C=C8)O)C6=CC(=C5O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


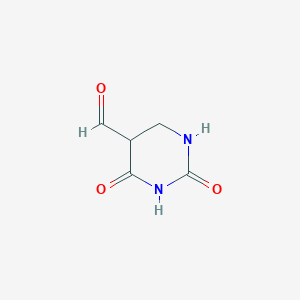
![[(1S,14S)-9,20,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-21-yl] benzoate](/img/structure/B12370916.png)
![4-ethyl-3-methyl-5-oxo-N-[1,1,2,2-tetradeuterio-2-[2,3,5,6-tetradeuterio-4-[(4-methylcyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-2H-pyrrole-1-carboxamide](/img/structure/B12370917.png)


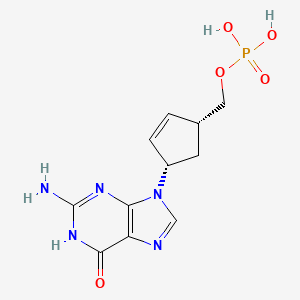
![3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one](/img/structure/B12370939.png)
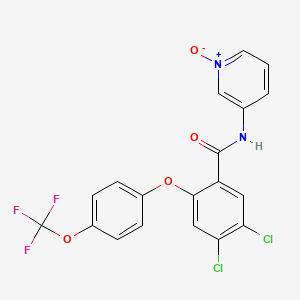
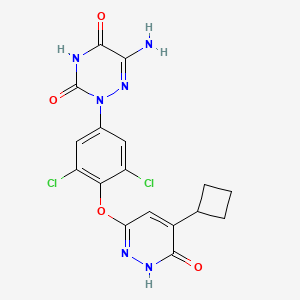
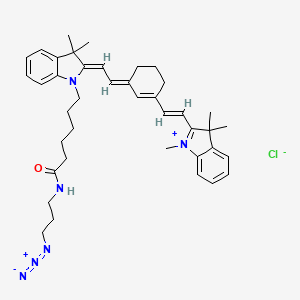

![2-[(3S,6S,9S,12S,16E,21S)-12-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-21-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]-9-[(2S)-butan-2-yl]-12,21-dimethyl-6-(2-methylpropyl)-2,5,8,11-tetraoxo-1,4,7,10-tetrazacyclohenicos-16-en-3-yl]acetic acid](/img/structure/B12370975.png)
![N-[2-[5-methoxy-7-[(E)-2-phenylethenyl]-1H-indol-3-yl]ethyl]acetamide](/img/structure/B12370983.png)
